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molecular formula C17H25NO3 B8311916 4-Methoxy-4-phenylpiperidine-1-carboxylic acid tert-butyl ester

4-Methoxy-4-phenylpiperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8311916
M. Wt: 291.4 g/mol
InChI Key: WWESMGYIANHHAE-UHFFFAOYSA-N
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Patent
US06884868B1

Procedure details

To a solution of 4-methoxy-4-phenylpiperidine-1-carboxylic acid tert-butyl ester (6.5 g) in ethyl acetate (65 ml) was added dropwise 4N-HCl/ethyl acetate (56 ml) at ambient temperature. The reaction mixture was stirred for 1.5 hours at ambient temperature. To the reaction mixture was added diisopropyl ether. The precipitate was collected by filtration to give powder. The powder was adjusted to pH 11 with 1N-NaOH, and extracted with ethyl acetate. The organic layer was separated, washed with brine, dried over magnesium sulfate. The magnesium sulfate was filtered off, and the filtrate was evaporated under reduced pressure to give 4-methoxy-4-phenylpiperidine (3.47 g).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([O:20][CH3:21])([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.Cl.C(OCC)(=O)C.C(OC(C)C)(C)C.[OH-].[Na+]>C(OCC)(=O)C>[CH3:21][O:20][C:11]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CC=CC=C1)OC
Name
Quantity
56 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
to give powder
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1(CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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